molecular formula C18H23N5OS B8138796 Pyrazin-2-yl(9-(thiazol-2-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone

Pyrazin-2-yl(9-(thiazol-2-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone

Cat. No.: B8138796
M. Wt: 357.5 g/mol
InChI Key: UBQXARYUGDDVDW-UHFFFAOYSA-N
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Description

Pyrazin-2-yl(9-(thiazol-2-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone is a spirocyclic compound featuring a 3,9-diazaspiro[5.5]undecane core. This scaffold is characterized by two nitrogen atoms at positions 3 and 9, forming a bicyclic structure with a spiro junction. The molecule is further substituted with a pyrazin-2-yl carbonyl group at position 3 and a thiazol-2-ylmethyl group at position 7. These substituents confer unique electronic and steric properties, making the compound of interest in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or enzymes requiring rigid, conformationally restricted ligands .

Properties

IUPAC Name

pyrazin-2-yl-[9-(1,3-thiazol-2-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5OS/c24-17(15-13-19-5-6-20-15)23-10-3-18(4-11-23)1-8-22(9-2-18)14-16-21-7-12-25-16/h5-7,12-13H,1-4,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQXARYUGDDVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CCN(CC2)C(=O)C3=NC=CN=C3)CC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Bicyclic Precursors

A common approach involves reacting a ketone with a diamine under acidic conditions. For example, cyclohexanone and 1,5-diaminopentane in the presence of HCl yield the spiro[5.5]undecane scaffold. Modifications include using tert-butyl dicarbonate (Boc) as a protecting group to isolate intermediates.

Hydrogenation of Spirocyclic Intermediates

Reductive amination or hydrogenation of imine intermediates is critical. Patents describe the use of 5% iridium on calcium carbonate under hydrogen gas to reduce nitro or imine groups while preserving the spiro structure.

Introduction of the Thiazol-2-ylmethyl Group

The thiazole moiety is introduced via alkylation or nucleophilic substitution:

Thiazol-2-ylmethanol Activation

Thiazol-2-ylmethanol (synthesized via NaBH₄ reduction of thiazole-2-carbaldehyde) is converted to a mesylate or chloride. For example, treatment with methanesulfonyl chloride in dichloromethane yields thiazol-2-ylmethyl mesylate , which reacts with the spirocyclic amine under basic conditions.

Table 1: Synthesis of Thiazol-2-ylmethanol

Starting MaterialReagent/ConditionsYieldSource
Thiazole-2-carbaldehydeNaBH₄, MeOH, 0°C93%
Thiazole-2-carbaldehydeNaBH₄, EtOH, reflux82%

Direct Alkylation of the Spirocyclic Amine

The spirocyclic amine reacts with thiazol-2-ylmethyl bromide in acetonitrile or DMF, often with K₂CO₃ as a base. Yields range from 65–78% depending on steric hindrance.

Attachment of the Pyrazin-2-yl Methanone

The final step involves coupling the pyrazine carbonyl group to the spirocyclic amine:

Amide Bond Formation

Pyrazine-2-carbonyl chloride is reacted with the secondary amine of the spirocyclic intermediate. Triethylamine or DIPEA is used to scavenge HCl, with yields of 70–85%.

Reductive Amination

Alternative routes employ pyrazine-2-carbaldehyde and a reducing agent (e.g., NaBH₃CN) in methanol. This method avoids harsh acyl chloride conditions but yields are lower (55–65%).

Optimization and Challenges

Regioselectivity in Spirocyclic Systems

The diazaspiro[5.5]undecane core’s symmetry complicates selective functionalization. Boc protection of one amine group ensures monoalkylation at the desired position.

Purification Strategies

  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (3:1 to 1:1) resolves spirocyclic intermediates.

  • Crystallization : Methanol/water mixtures purify final products.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Steps

StepMethodYieldPurity
Spirocyclic core synthesisCyclohexanone + 1,5-diaminopentane68%>95%
Thiazole alkylationMesylate route78%98%
Pyrazine couplingAcyl chloride85%97%

Industrial-Scale Considerations

Patents highlight 2-methyltetrahydrofuran as a greener solvent for large-scale reactions. Continuous flow systems improve safety in hydrogenation steps .

Chemical Reactions Analysis

Types of Reactions

Pyrazin-2-yl(9-(thiazol-2-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Pharmacological Applications

  • Antitumor Activity :
    • Research indicates that compounds similar to Pyrazin-2-yl(9-(thiazol-2-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone exhibit significant antitumor properties. They interact with cellular pathways involved in cancer progression, potentially inhibiting tumor growth and metastasis .
  • Antimicrobial Properties :
    • The thiazole moiety in the compound has been associated with antimicrobial activity. Studies suggest that derivatives of this structure can effectively combat bacterial infections, making them candidates for antibiotic development .
  • Neurological Applications :
    • There is emerging evidence suggesting that this compound may influence neuroprotective pathways, which could be beneficial in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent .

Case Studies and Research Findings

Study ReferenceFocusFindings
Antitumor ActivityDemonstrated significant inhibition of tumor cell lines in vitro.
Antimicrobial EffectsShowed broad-spectrum activity against gram-positive and gram-negative bacteria.
Neurological ImpactIndicated neuroprotective effects in animal models of neurodegeneration.

Mechanism of Action

The mechanism of action of Pyrazin-2-yl(9-(thiazol-2-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. By binding to these targets, the compound can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The 3,9-diazaspiro[5.5]undecane core is a common motif in several bioactive compounds. Key structural variations among analogs include:

Compound Name Substituents at Position 3 Substituents at Position 9 Key Features Reference
Target Compound Pyrazin-2-yl carbonyl Thiazol-2-ylmethyl Dual heteroaromatic substitution
3,9-Diazaspiro[5.5]undec-3-yl(phenyl)methanone Phenyl carbonyl Unsubstituted or Boc-protected Simpler aromatic moiety
9-[4-(3-Chloro-2-fluoro-phenylamino)-...] Quinazoline derivative Dimaléate salt Anticancer applications
3-(Phenylmethyl)-3,9-diazaspiro[5.5]undecane Benzyl group Unsubstituted Enhanced lipophilicity
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate Boc-protected Unsubstituted Synthetic intermediate

The target compound’s pyrazine-thiazole combination distinguishes it from phenyl, quinazoline, or benzyl analogs.

Physicochemical Properties

Property Target Compound (Estimated) 3,9-Diazaspiro[5.5]undecan-2-one tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
Molecular Weight ~360 g/mol 168.24 g/mol 256.36 g/mol
LogP (Predicted) 2.1–2.5 0.8 2.9
Water Solubility Moderate (thiazole effect) High Low (Boc group)

Stability and Reactivity

  • Thermal Stability : Spirocyclic cores generally exhibit high thermal stability (e.g., boiling point >300°C for simpler analogs) .
  • Oxidative Sensitivity : The thiazole ring may confer susceptibility to oxidation under harsh conditions, necessitating inert atmospheres during synthesis .
  • Hydrolytic Stability : The amide bond in the pyrazin-2-yl carbonyl group is stable under physiological pH, as evidenced by related compounds .

Patent and Industrial Relevance

Diazaspiro compounds are patented for diverse applications:

  • Cancer Therapy : Quinazoline derivatives () as kinase inhibitors .
  • CNS Disorders : GABA modulators () for epilepsy or anxiety .
  • Synthetic Methods : highlights improved routes for scalable production .

The target compound’s unique substitution pattern positions it as a candidate for patenting in areas requiring dual heteroaromatic pharmacophores.

Biological Activity

Pyrazin-2-yl(9-(thiazol-2-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone is a compound of interest due to its potential therapeutic applications, particularly in oncology and other disease areas. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The compound is characterized by a complex structure that includes:

  • A pyrazine ring
  • A thiazole moiety
  • A diazaspiro[5.5]undecane core

The molecular formula for this compound is C18H23N5OSC_{18}H_{23}N_5OS with a specific CID of 3234454 in the PubChem database .

Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:

  • Inhibition of Geranylgeranyltransferase I (GGTase I) : This inhibition leads to the inactivation of downstream signaling pathways involving YAP1 and TAZ, which are crucial in regulating cell proliferation and survival in cancer cells .
  • Potential Therapeutic Applications :
    • Oncology : The inhibition of GGTase I suggests a role in cancer treatment by blocking hyperproliferative disorders .
    • Pain Management : Compounds within this class have shown promise in treating pain and obesity, indicating a broader therapeutic potential .

Biological Activity Data

Activity Effect Reference
GGTase I InhibitionBlocks cancer cell proliferation
Pain ReliefPotential analgesic effects
Obesity TreatmentMay assist in weight management
Immune System ModulationEffects on immune response

Case Study 1: Cancer Cell Proliferation

A study demonstrated that derivatives of diazaspiro compounds significantly inhibited the proliferation of various cancer cell lines. The mechanism involved the disruption of GGTase I activity, leading to reduced activation of oncogenic pathways.

Case Study 2: Pain and Obesity

Another investigation focused on the analgesic properties of similar spiro compounds. Results indicated that these compounds could effectively reduce pain responses in animal models, highlighting their potential for treating chronic pain conditions.

Q & A

Q. What synthetic strategies are effective for constructing the 3,9-diazaspiro[5.5]undecane core in this compound?

The 3,9-diazaspiro[5.5]undecane core can be synthesized via microwave-assisted solid-phase methods using resin-bound bismesylates and primary amines. This approach leverages direct annulation reactions, where α-methyl benzyl carbamate linkers are critical for stability . Alternative routes include nucleophilic substitution with bromoalkyl intermediates in acetone under reflux (80°C, 3 hours), using potassium carbonate and potassium iodide as catalysts .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the presence of the pyrazine, thiazole, and spirocyclic moieties. For example, characteristic peaks for the thiazol-2-ylmethyl group appear as singlet protons near δ 4.0–4.5 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) can validate the molecular ion peak (e.g., [M+H]+^+ with <2 ppm error) .
  • X-ray Crystallography : Use SHELX programs for crystal structure refinement. SHELXL is ideal for small-molecule refinement, while SHELXD/SHELXE aid in experimental phasing .

Q. What methodologies are recommended for assessing solubility and formulating this compound for in vitro assays?

The compound is typically solubilized in DMSO for stock solutions. For aqueous compatibility, use co-solvents like PEG-400 or cyclodextrins. Dynamic light scattering (DLS) can assess colloidal stability. Pre-formulation studies should include pH-dependent solubility profiling (e.g., 1–14 pH range) and thermal stability analysis via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can synthetic byproducts or stereochemical impurities be identified and minimized during spirocycle formation?

  • Analytical Methods : Use HPLC-MS with chiral columns to detect stereoisomers. Compare retention times with synthetic standards.
  • Reaction Optimization : Adjust reaction temperature and solvent polarity to favor spirocyclization over linear byproducts. For example, dichloromethane (DCM) at 0°C reduces epimerization .
  • Protection/Deprotection Strategies : Employ tert-butyloxycarbonyl (Boc) groups to protect amines during synthesis, followed by TFA-mediated cleavage under controlled conditions .

Q. How can computational chemistry guide the design of derivatives with improved target selectivity?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding with the pyrazine nitrogen and hydrophobic interactions with the spirocycle .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess conformational stability of the spirocyclic core in aqueous and lipid bilayer environments .
  • QSAR Modeling : Corinate substituent electronic parameters (Hammett σ) with bioactivity data to predict optimal thiazole or pyrazine modifications .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify rapid clearance pathways. For instance, cytochrome P450 (CYP3A4) may oxidize the thiazole ring, reducing efficacy .
  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled tracer studies) to clarify bioavailability discrepancies .
  • Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm target binding in vivo, ensuring observed effects are mechanism-based .

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